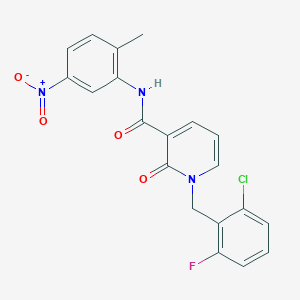
1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClFN3O4 and its molecular weight is 415.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with the molecular formula C20H15ClFN3O4 and a molecular weight of 415.81 g/mol. Its unique structural features, including a dihydropyridine core and specific halogen substitutions, suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound comprises several key structural components that may influence its biological activity:
- Dihydropyridine Core : This core is known for its role in various biological processes, particularly in cardiovascular and neuropharmacological contexts.
- Chloro-Fluorobenzyl Group : The presence of chlorine and fluorine atoms can enhance lipophilicity and biological potency.
- Nitrophenyl Moiety : This functional group is often associated with increased reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the dihydropyridine class exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Antiviral Properties : The structure may confer activity against viruses such as HIV, as evidenced by related compounds demonstrating significant inhibitory effects on HIV reverse transcriptase .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of specific kinases, suggesting that this compound may also interact with key enzymes involved in cellular signaling pathways .
- Receptor Modulation : The unique structural features may allow for selective binding to various receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antitumor Efficacy :
- Antiviral Activity :
- Pharmacokinetic Profiles :
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |
| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |
| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O4/c1-12-7-8-13(25(28)29)10-18(12)23-19(26)14-4-3-9-24(20(14)27)11-15-16(21)5-2-6-17(15)22/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLLUZXWMMYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














